molecular formula C7H13NO B13463839 3-(Methylamino)cyclohexan-1-one

3-(Methylamino)cyclohexan-1-one

Cat. No.: B13463839
M. Wt: 127.18 g/mol
InChI Key: QJSDZUGJGBARGJ-UHFFFAOYSA-N
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Description

3-(Methylamino)cyclohexan-1-one is an organic compound with the molecular formula C7H13NO. It is a derivative of cyclohexanone, where a methylamino group is attached to the third carbon of the cyclohexane ring. This compound is of significant interest due to its structural similarity to ketamine, a well-known anesthetic and analgesic.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methylamino)cyclohexan-1-one typically involves the reaction of cyclohexanone with methylamine. One common method includes the following steps:

    Formation of the Imine Intermediate: Cyclohexanone reacts with methylamine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced to yield this compound.

Industrial Production Methods: Industrial production methods for this compound often involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of safer reagents and solvents is prioritized to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 3-(Methylamino)cyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form secondary amines or alcohols.

    Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed:

    Oxidation: Cyclohexanone derivatives or carboxylic acids.

    Reduction: Secondary amines or alcohols.

    Substitution: Various substituted cyclohexanone derivatives.

Scientific Research Applications

3-(Methylamino)cyclohexan-1-one has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studies on its biological activity and potential therapeutic effects.

    Medicine: Research on its anesthetic and analgesic properties, similar to ketamine.

    Industry: Used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-(Methylamino)cyclohexan-1-one is not fully understood. it is believed to act similarly to ketamine by blocking NMDA (N-methyl-D-aspartate) receptors. This action likely contributes to its anesthetic and analgesic effects. Additionally, it may interact with other receptors and ion channels, influencing various cellular processes.

Comparison with Similar Compounds

    Ketamine: 2-(2-chlorophenyl)-2-(methylamino)cyclohexan-1-one.

    2-Fluorodeschloroketamine: 2-(2-fluorophenyl)-2-(methylamino)cyclohexan-1-one.

    Methoxetamine: 2-(3-methoxyphenyl)-2-(ethylamino)cyclohexanone.

Comparison: 3-(Methylamino)cyclohexan-1-one is unique due to its specific substitution pattern on the cyclohexane ring. Unlike ketamine, it lacks the chlorophenyl group, which may result in different pharmacological properties. Compared to 2-Fluorodeschloroketamine, it does not have a fluorine atom, potentially altering its receptor binding affinity and metabolic stability.

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

3-(methylamino)cyclohexan-1-one

InChI

InChI=1S/C7H13NO/c1-8-6-3-2-4-7(9)5-6/h6,8H,2-5H2,1H3

InChI Key

QJSDZUGJGBARGJ-UHFFFAOYSA-N

Canonical SMILES

CNC1CCCC(=O)C1

Origin of Product

United States

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